Cas no 87833-53-2 (2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-)
![2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)- structure](https://it.kuujia.com/scimg/cas/87833-53-2x500.png)
87833-53-2 structure
Nome del prodotto:2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-
2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-
- DTXSID401007817
- Austalide K
- (1S,13R,14S,19R)-10-methoxy-1,4,14,18,18-pentamethyl-2,7-dioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,9-triene-8,17-dione
- 12-Methoxy-4,4,6a,8,13b-pentamethyl-1,4,4a,5,6,6a,9,13,13a,13b-decahydro-2H-benzo[a]furo[3,4-i]xanthene-3,11-dione
- 87833-53-2
- 2H-Benzo(a)furo(3,4-i)xanthene-3,11-dione, 1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-, (4aR,6aS,13aR,13bS)-
- CHEBI:191807
-
- Inchi: InChI=1S/C25H32O5/c1-13-15-12-29-22(27)19(15)21(28-6)14-11-17-24(4)9-8-18(26)23(2,3)16(24)7-10-25(17,5)30-20(13)14/h16-17H,7-12H2,1-6H3/t16-,17+,24-,25-/m0/s1
- Chiave InChI: JCUWKPURUZEBFJ-MZXZQTHYSA-N
- Sorrisi: CC1=C2COC(=O)C2=C(C3=C1OC4(CCC5C(C(=O)CCC5(C4C3)C)(C)C)C)OC
Proprietà calcolate
- Massa esatta: 412.22497412g/mol
- Massa monoisotopica: 412.22497412g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 1
- Complessità: 761
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 61.8Ų
2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)- Letteratura correlata
-
1. Back matter
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
87833-53-2 (2H-Benzo[a]furo[3,4-i]xanthene-3,11-dione,1,4,4a,5,6,6a,9,13,13a,13b-decahydro-12-methoxy-4,4,6a,8,13b-pentamethyl-,(4aR,6aS,13aR,13bS)-) Prodotti correlati
- 149691-31-6(Stachybotrolide)
- 950317-68-7(N-(4-fluorophenyl)methyl-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide)
- 1443757-89-8(5-Benzofuranpropanoic acid, 6-(β-D-glucopyranosyloxy)-4,7-dimethoxy-, methyl ester)
- 2361863-05-8(N-(3-Morpholin-4-ylphenyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 1936499-41-0(2-(1-Amino-3-methylbutyl)-4-chlorophenol)
- 1932160-32-1(Cis-Tert-Butyl 3-Hydroxy-3,4-Dimethylpyrrolidine-1-Carboxylate)
- 2282709-41-3(1H-Pyrazole-4-carboxylic acid, 3-[(4-methoxyphenyl)methyl]-, ethyl ester)
- 454-74-0(3-nitro-5-(trifluoromethyl)benzene-1-sulfonamide)
- 2171552-46-6(2-{1-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylpiperidin-3-yl}acetic acid)
- 2098001-16-0(Octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
